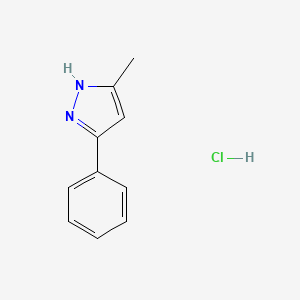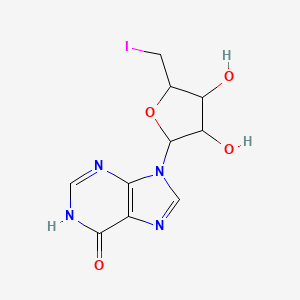
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is a synthetic nucleoside analog This compound is characterized by the presence of an iodine atom at the 5’ position of the pentofuranosyl moiety, which is linked to a purine base
Vorbereitungsmethoden
The synthesis of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one typically involves the iodination of a suitable precursor nucleoside. One common method includes the use of molecular iodine and triphenylphosphine to introduce the iodine atom at the 5’ position of the sugar moiety . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as zinc in the presence of acids.
Oxidation Reactions: The purine base can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Wissenschaftliche Forschungsanwendungen
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Biochemistry: The compound serves as a probe in studying enzyme mechanisms and nucleic acid interactions.
Diagnostic Imaging: Radioiodinated derivatives of this compound are used in imaging techniques to diagnose various pathologies, including hypoxic tissues.
Wirkmechanismus
The mechanism of action of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The iodine atom plays a crucial role in enhancing the compound’s ability to be detected in imaging applications. The compound targets enzymes involved in nucleic acid synthesis, thereby inhibiting their activity and leading to cell death in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other iodinated nucleosides such as 9-(5-Deoxy-5-iodo-α-L-lyxofuranosyl)-9H-purin-6-amine . Compared to these compounds, 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific structural configuration and the presence of the iodine atom at the 5’ position, which enhances its reactivity and utility in various applications .
Eigenschaften
CAS-Nummer |
18945-36-3 |
|---|---|
Molekularformel |
C10H11IN4O4 |
Molekulargewicht |
378.12 g/mol |
IUPAC-Name |
9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11IN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18) |
InChI-Schlüssel |
NUNPMJRQMLQDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CI)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


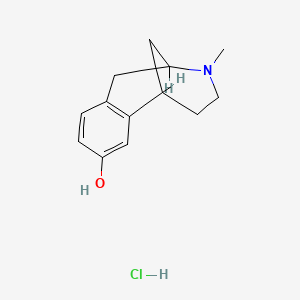

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
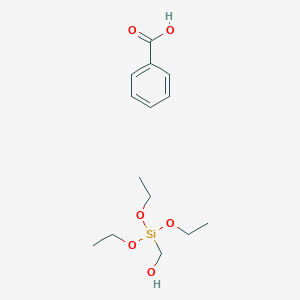
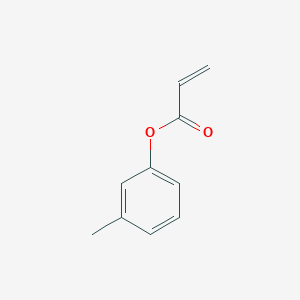
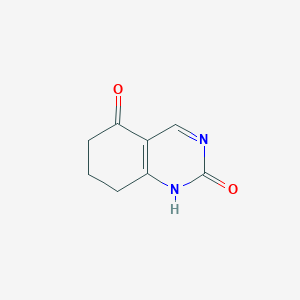
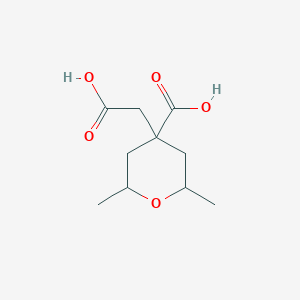
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
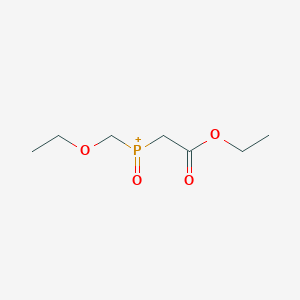
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
